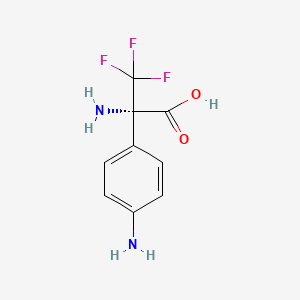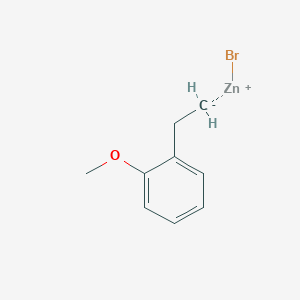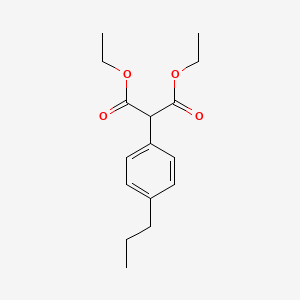
Diethyl 2-(4-propylphenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C16H22O4 It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are substituted with a 4-propylphenyl group and two ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanedioic acid+2Ethanol→Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation and crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, 1,3-diethyl ester: Lacks the 4-propylphenyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, 2-phenyl-, 1,3-diethyl ester: Contains a phenyl group instead of a 4-propylphenyl group, leading to variations in steric and electronic effects.
Uniqueness
Propanedioic acid, 2-(4-propylphenyl)-, 1,3-diethyl ester is unique due to the presence of the 4-propylphenyl group, which imparts distinct steric and electronic characteristics
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
diethyl 2-(4-propylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-8-10-13(11-9-12)14(15(17)19-5-2)16(18)20-6-3/h8-11,14H,4-7H2,1-3H3 |
Clé InChI |
WCHPUXTXOXDNEX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






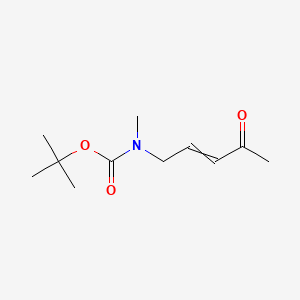
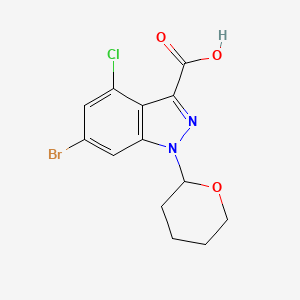
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
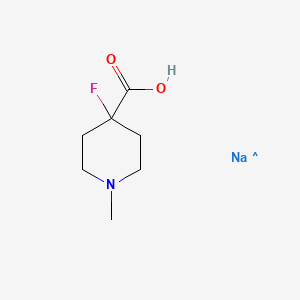
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
